1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties
1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid
Introduction
1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS).[1][2] Unlike perfluorinated compounds, fluorotelomers contain a non-fluorinated portion, which influences their chemical and toxicological properties. This compound consists of a four-carbon perfluorinated chain attached to a two-carbon, non-fluorinated ethyl group, which is in turn bonded to a sulfonic acid head group.[1] As a member of the broader PFAS class, 4:2 FTSA is noted for its surfactant properties and environmental persistence. It has been identified as a contaminant in drinking water.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols, and biological interactions, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The core chemical and physical properties of 1H,1H,2H,2H-Perfluorohexanesulfonic acid are summarized in the table below. These properties are essential for understanding its environmental fate, transport, and potential for biological interaction.
| Property | Value | Reference |
| CAS Number | 757124-72-4 | [1] |
| Molecular Formula | C₆H₅F₉O₃S | [1] |
| Molecular Weight | 328.2 g/mol | [1] |
| Formal Name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid | [1] |
| Synonyms | 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTS | [1] |
| Appearance | Not explicitly stated; likely a solid or liquid | |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| Purity | ≥85% (as commercially available) | [1] |
| SMILES | O=S(O)(CCC(F)(C(F)(C(F)(C(F)(F)F)F)F)F)=O | [1] |
| InChI | InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17,18))4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | [1] |
| InChIKey | TXGIGTRUEITPSC-UHFFFAOYSA-N | [1] |
Reactivity and Stability
Chemical Stability
Like other PFAS, the perfluorinated tail of 4:2 FTSA is characterized by the strength of its carbon-fluorine bonds, rendering it resistant to degradation. The sulfonic acid functional group is a strong acid, meaning it will be deprotonated and exist as an anion under typical environmental pH conditions.
Thermal Decomposition
While specific studies on the thermal decomposition of 4:2 FTSA are not detailed, research on related short-chain perfluoroalkyl acids (PFAAs) provides insight into potential pathways.[3] Thermal decomposition is expected to initiate at the weakest bonds. For 4:2 FTSA, this would likely involve the C-C bond connecting the ethyl group to the perfluorinated chain or the C-S bond. Incineration is a common method for PFAS disposal, with studies on PFOS (a related compound) suggesting decomposition occurs via an α-sultone intermediate to form perfluorinated aldehydes and SO₂ at high temperatures.[4]
Caption: Potential thermal decomposition pathway for 4:2 FTSA.
Biological Interactions
Binding to Serum Albumin
1H,1H,2H,2H-Perfluorohexanesulfonic acid has been shown to bind to human serum albumin (HSA).[2] This interaction is significant as HSA is a primary carrier protein in the blood, and binding can affect the compound's distribution, metabolism, and half-life within the body. The binding affinity and mechanism are crucial parameters for assessing its toxicokinetic profile.
